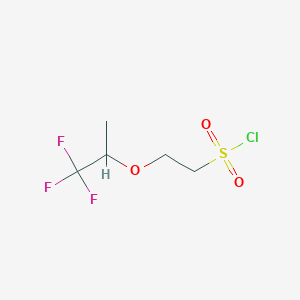
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride is an organic compound characterized by the presence of trifluoropropyl and sulfonyl chloride functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-((1,1,1-Trifluoropropan-2-yl)oxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:
CF3CH2OCH2CH2OH+ClSO3H→CF3CH2OCH2CH2SO2Cl+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation to obtain the compound in high purity. Techniques such as distillation, crystallization, and chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic acids: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl chloride groups into organic molecules, facilitating the synthesis of sulfonamides and sulfonates.
Materials Science: Employed in the modification of polymers to enhance their chemical and thermal stability.
Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: Acts as a probe for studying enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of 2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoropropyl group can influence the reactivity and stability of the compound, making it a valuable tool in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with a hydroxyl group instead of a sulfonyl chloride group.
2-((1,1,1-Trifluoropropan-2-yl)oxy)aniline: Contains an aniline group instead of a sulfonyl chloride group.
2-((1,1,1-Trifluoropropan-2-yl)oxy)pyridine-3-carbonitrile: Features a pyridine and nitrile group.
Uniqueness
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride is unique due to the presence of both the trifluoropropyl and sulfonyl chloride groups. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C5H8ClF3O3S |
|---|---|
Molekulargewicht |
240.63 g/mol |
IUPAC-Name |
2-(1,1,1-trifluoropropan-2-yloxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C5H8ClF3O3S/c1-4(5(7,8)9)12-2-3-13(6,10)11/h4H,2-3H2,1H3 |
InChI-Schlüssel |
UHXYRCVDDRFRCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(F)(F)F)OCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















